
吉西他滨二磷酸胆碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemcitabine diphosphate choline is a significant metabolite of gemcitabine, a nucleoside analog used in chemotherapy. This compound is linked to the Kennedy pathway, which is crucial in the metabolism of phospholipids in cells. Gemcitabine diphosphate choline has been studied extensively in the context of pancreatic ductal adenocarcinoma, where it plays a role in the drug’s metabolic pathway .
科学研究应用
Gemcitabine diphosphate choline has several scientific research applications, particularly in the study of pancreatic ductal adenocarcinoma. It is used to understand the metabolic pathways of gemcitabine and its effects on cancer cells. Research has shown that gemcitabine diphosphate choline is present in equimolar amounts to gemcitabine triphosphate in tumor tissues, indicating its importance in the drug’s mechanism of action .
作用机制
Target of Action
Gemcitabine Diphosphate Choline primarily targets DNA synthesis and ribonucleotide reductase . Ribonucleotide reductase is an enzyme that catalyzes the formation of deoxyribonucleotide triphosphates required for DNA synthesis .
Mode of Action
Gemcitabine, a cytidine analog, is transformed into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .
Biochemical Pathways
Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase. dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .
Pharmacokinetics
Gemcitabine is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine .
Result of Action
The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death . It terminates DNA chain elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Action Environment
The efficacy of gemcitabine can be influenced by various environmental factors. For instance, the presence of cytidine triphosphate (CTP) can inhibit the formation of gemcitabine diphosphate choline from dFdCTP, indicating competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) . Additionally, the liver disposition of gemcitabine, which is responsible for the metabolism of gemcitabine, can also impact the drug’s efficacy .
生化分析
Biochemical Properties
Gemcitabine Diphosphate Choline plays a crucial role in biochemical reactions. It is produced through the metabolic activation of Gemcitabine in cells, initiated by deoxycytidine kinase (dCK) to give the monophosphate . Further sequential phosphorylation yields the diphosphate and triphosphate, both responsible for the cytotoxic effects of the drug . The formation of Gemcitabine Diphosphate Choline from dFdCTP indicates competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) .
Cellular Effects
Gemcitabine Diphosphate Choline has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As the structure of Gemcitabine Diphosphate Choline precludes entry into cells, potential cytotoxicity was assessed by stimulating CCT activity using linoleate in KPC cells in vitro, leading to increased Gemcitabine Diphosphate Choline concentration and synergistic growth inhibition after Gemcitabine addition .
Molecular Mechanism
Gemcitabine Diphosphate Choline exerts its effects at the molecular level through various mechanisms. It competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . Gemcitabine Diphosphate inhibits ribonucleotide reductase, which catalyses the formation of deoxynucleotide triphosphates required for DNA synthesis . When incorporated into DNA, Gemcitabine triphosphate terminates DNA chain elongation .
Metabolic Pathways
Gemcitabine Diphosphate Choline is involved in the Kennedy pathway, a metabolic pathway that synthesizes phosphatidylcholine from choline . It interacts with enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine diphosphate choline involves the metabolic activation of gemcitabine. Initially, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate. Gemcitabine diphosphate choline is formed through the Kennedy pathway, where it competes with cytidine triphosphate for the enzyme CTP:phosphocholine cytidylyltransferase .
Industrial Production Methods: The focus is more on the production of gemcitabine itself, which is then metabolized in vivo to form gemcitabine diphosphate choline .
化学反应分析
Types of Reactions: Gemcitabine diphosphate choline undergoes several biochemical reactions, primarily phosphorylation and dephosphorylation. It is involved in the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis .
Common Reagents and Conditions: The formation of gemcitabine diphosphate choline involves enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase. Conditions for these reactions typically involve physiological pH and temperature, as they occur within the cellular environment .
Major Products: The major products formed from the reactions involving gemcitabine diphosphate choline include gemcitabine triphosphate and cytidine triphosphate. These products play significant roles in the inhibition of DNA synthesis and the cytotoxic effects of gemcitabine .
相似化合物的比较
Similar Compounds:
- Gemcitabine triphosphate
- Cytidine triphosphate
- 20,20-difluorodeoxyuridine
Uniqueness: Gemcitabine diphosphate choline is unique in its role within the Kennedy pathway and its competition with cytidine triphosphate for enzymatic activity. Unlike other metabolites of gemcitabine, gemcitabine diphosphate choline is not incorporated into DNA but still plays a crucial role in the drug’s cytotoxic effects .
属性
CAS 编号 |
1643126-46-8 |
|---|---|
分子式 |
C₁₄H₂₄F₂N₄O₁₀P₂ |
分子量 |
508.31 |
同义词 |
Gemcitabine 5’-Diphosphate Choline; |
产品来源 |
United States |
Q1: What is the significance of Gemcitabine diphosphate choline as a metabolite of Gemcitabine in the context of pancreatic cancer?
A1: The research paper [] investigates the metabolic fate of Gemcitabine in pancreatic cancer models. The study identifies Gemcitabine diphosphate choline as a major metabolite, suggesting its potential role in Gemcitabine's mechanism of action within these cancer cells. The formation of this metabolite is linked to the Kennedy pathway, a metabolic route responsible for the synthesis of phospholipids, crucial components of cell membranes. This finding suggests that Gemcitabine diphosphate choline might influence pancreatic cancer cell behavior by interfering with lipid metabolism and membrane integrity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
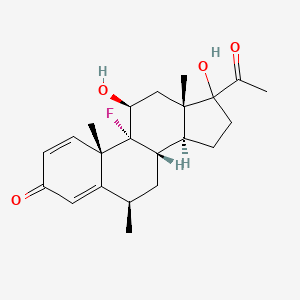
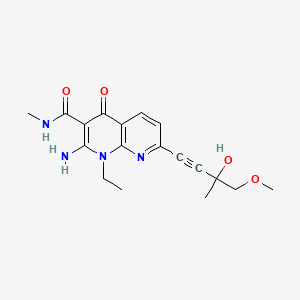
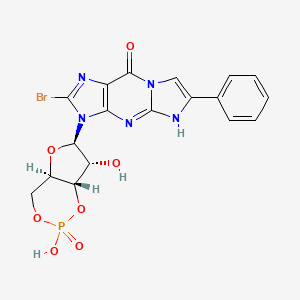

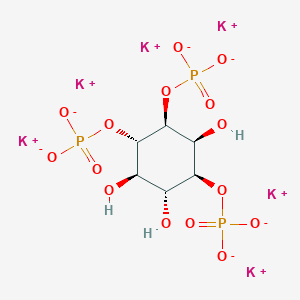
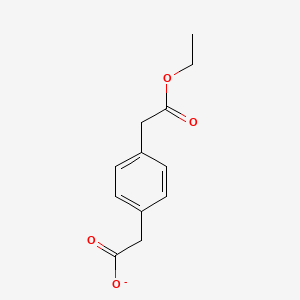
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)



